molecular formula C20H19N5O2 B7466211 N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B7466211
M. Wt: 361.4 g/mol
InChI Key: SHHOIMJVKWXCRO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that combines an indole moiety with a triazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The alkylated indole is subjected to a click reaction with an azide and an alkyne to form the 1,2,3-triazole ring. This reaction is typically catalyzed by copper(I) iodide.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the triazole derivative with 4-methoxyphenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the presence of the indole moiety.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: DNA, proteins, and enzymes.

    Pathways Involved: The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[2-(1H-indol-3-yl)ethyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-27-16-8-6-15(7-9-16)25-13-19(23-24-25)20(26)21-11-10-14-12-22-18-5-3-2-4-17(14)18/h2-9,12-13,22H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHOIMJVKWXCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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